Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1007344-24-2
VCID: VC6698919
InChI: InChI=1S/C13H11F3N4O2/c1-22-11(21)8-4-5-20(19-8)12-17-9(7-2-3-7)6-10(18-12)13(14,15)16/h4-7H,2-3H2,1H3
SMILES: COC(=O)C1=NN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3
Molecular Formula: C13H11F3N4O2
Molecular Weight: 312.252

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate

CAS No.: 1007344-24-2

Cat. No.: VC6698919

Molecular Formula: C13H11F3N4O2

Molecular Weight: 312.252

* For research use only. Not for human or veterinary use.

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate - 1007344-24-2

Specification

CAS No. 1007344-24-2
Molecular Formula C13H11F3N4O2
Molecular Weight 312.252
IUPAC Name methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C13H11F3N4O2/c1-22-11(21)8-4-5-20(19-8)12-17-9(7-2-3-7)6-10(18-12)13(14,15)16/h4-7H,2-3H2,1H3
Standard InChI Key HUIJIPIDXMSEBV-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of two interconnected heterocyclic systems: a pyrimidine ring at positions 4 and 6 substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) moiety, respectively, and a pyrazole ring esterified at position 3 with a methyl carboxylate group . The pyrimidine and pyrazole rings are linked via a nitrogen atom at position 1 of the pyrazole, creating a planar conjugated system that may influence binding interactions in biological targets.

Key structural attributes include:

  • Cyclopropyl substituent: Introduces steric constraints and electron-donating effects, potentially modulating receptor binding kinetics.

  • Trifluoromethyl group: Enhances lipophilicity (logP ≈ 2.8, estimated) and metabolic resistance through fluorine’s electronegativity and C-F bond stability.

  • Methyl ester: Serves as a prodrug moiety, with potential hydrolysis to a carboxylic acid under physiological conditions.

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₁F₃N₄O₂
Molecular Weight312.25 g/mol
XLogP32.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bond Count4

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent strategy:

  • Pyrimidine ring construction: A Biginelli-like condensation between a β-keto ester (e.g., ethyl cyclopropanecarboxylate) and a trifluoromethyl-containing amidine could yield the 4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine intermediate.

  • Pyrazole formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds generates the pyrazole core.

  • Coupling reaction: Nucleophilic aromatic substitution (SNAr) between the pyrimidine-2-amine and a methyl pyrazole-3-carboxylate derivative links the two heterocycles.

Reported Synthetic Challenges

  • Regioselectivity: Ensuring substitution at the pyrimidine’s position 2 requires careful control of reaction conditions (temperature, catalyst).

  • Fluorine stability: The trifluoromethyl group may undergo hydrolysis under strongly acidic/basic conditions, necessitating anhydrous synthesis steps .

SupplierPurityFormPrice (mg)
VulcanChem>95%Lyophilized$120
BOC Sciences>98%Crystalline$150

Future Research Directions

  • Prodrug optimization: Replacing the methyl ester with ethyl or tert-butyl esters to modulate bioavailability.

  • Structure-activity relationship (SAR): Systematic variation of cyclopropyl and trifluoromethyl substituents to enhance target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator